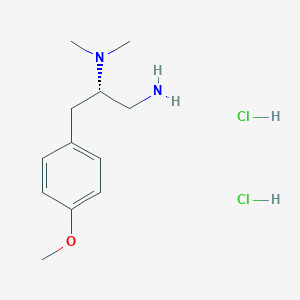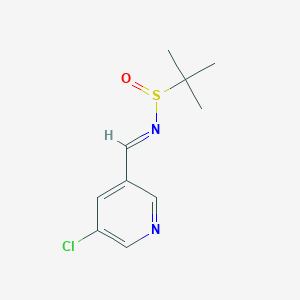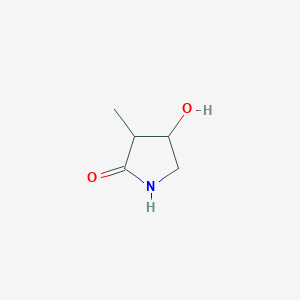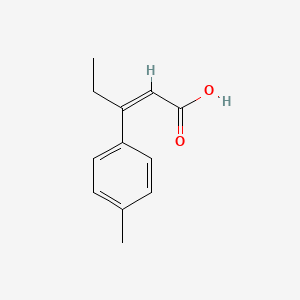
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl typically involves the use of chiral auxiliaries and protecting groups to ensure the desired stereochemistry. One common method involves the use of 2-methoxyphenyl isocyanate as a chemoselective reagent for the protection and deprotection of amino groups . The reaction conditions often include acidic, alkaline, and aqueous environments to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in the synthesis of various active ingredients.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of semiconductors, nanosheets, and nanocrystals.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction leads to the modulation of neurotransmitter levels and subsequent physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyamphetamine: A seratogenic drug of the amphetamine class.
4-Methoxyphenylacetylene: Used in the synthesis of photo luminescent compounds.
4-Methoxyphenol: Employed in various chemical reactions and industrial applications.
Uniqueness
(S)-3-(4-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl stands out due to its unique combination of a methoxyphenyl group and a dimethylpropane-1,2-diamine moiety, which imparts specific chemical properties and reactivity. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C12H22Cl2N2O |
|---|---|
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
(2S)-3-(4-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)8-10-4-6-12(15-3)7-5-10;;/h4-7,11H,8-9,13H2,1-3H3;2*1H/t11-;;/m0../s1 |
Clé InChI |
RIKHINJOJKAKEI-IDMXKUIJSA-N |
SMILES isomérique |
CN(C)[C@@H](CC1=CC=C(C=C1)OC)CN.Cl.Cl |
SMILES canonique |
CN(C)C(CC1=CC=C(C=C1)OC)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)



![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![2-Bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B13053596.png)

![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)






